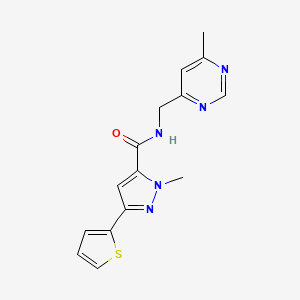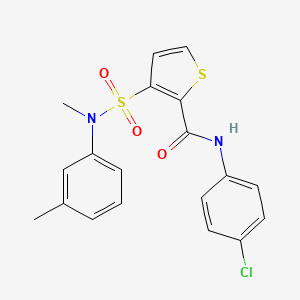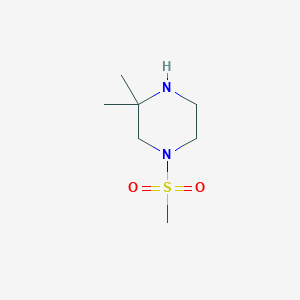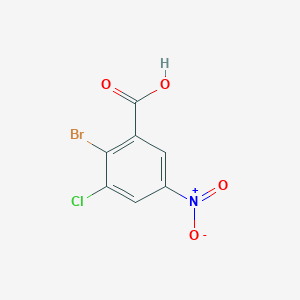amine CAS No. 873580-65-5](/img/structure/B2938931.png)
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, also known as CPTMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its unique properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is not yet fully understood. However, it is believed that [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine acts as a donor-acceptor molecule, which enables it to transport charges efficiently. This unique property of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine makes it an ideal material for use in organic electronic devices.
Biochemical and Physiological Effects:
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has low toxicity and does not cause any significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is its excellent charge transport properties, which make it an ideal material for use in organic electronic devices. However, one of the limitations of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is its low solubility in common solvents such as chloroform and methanol. This property makes it difficult to handle and work with [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine. One of the most significant areas of research is the development of new synthesis methods that can produce [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine in higher yields and with better purity. Another area of research is the study of the mechanism of action of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, which can help in the development of new organic electronic devices. Additionally, the study of the biochemical and physiological effects of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine can provide valuable information on its potential use in biomedical applications.
Conclusion:
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is a unique chemical compound that has gained significant attention in the field of scientific research. Its excellent charge transport properties make it an ideal material for use in organic electronic devices. Although there is still much to learn about the mechanism of action and potential applications of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, it is clear that this compound has significant potential for use in various fields of scientific research.
Synthesemethoden
The synthesis of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine involves the reaction of 2-thienylmethanamine with 4-cyclohexylbenzenesulfonyl chloride. The reaction takes place in the presence of a base and a solvent such as dichloromethane. The resulting product is a white solid with a melting point of 117-119°C. The yield of the synthesis is approximately 70-80%.
Wissenschaftliche Forschungsanwendungen
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is in the field of organic electronics. [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to have excellent charge transport properties, making it an ideal material for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-12,14,18H,1-3,5-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDCRXAJZFJCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride](/img/structure/B2938850.png)

![1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid](/img/structure/B2938854.png)


![6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2938860.png)

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate](/img/structure/B2938867.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)
![N-(3-methylbutyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2938869.png)

![4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2938871.png)